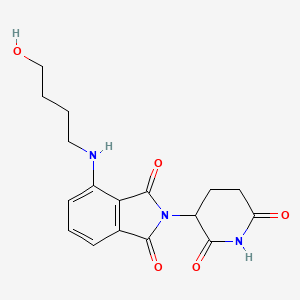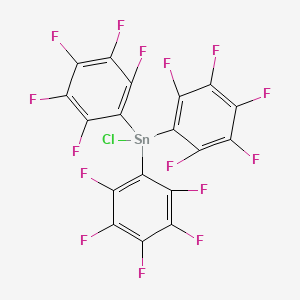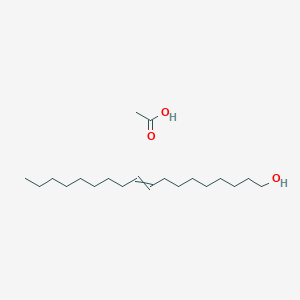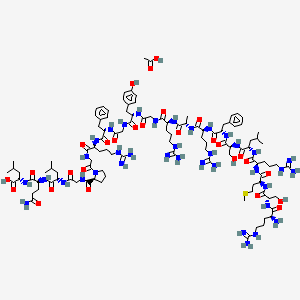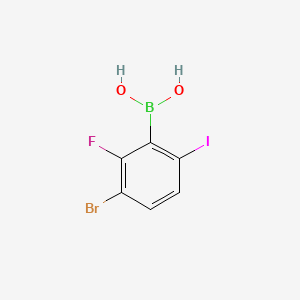
(3-Bromo-2-fluoro-6-iodophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-2-fluoro-6-iodophenyl)boronic acid is a boronic acid derivative with the molecular formula Br(F)C6H5(I)B(OH)2 . This compound is notable for its unique combination of bromine, fluorine, and iodine substituents on the phenyl ring, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-fluoro-6-iodophenyl)boronic acid typically involves the halogenation of a phenylboronic acid precursor. The process includes:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Iodination: Addition of an iodine atom to the phenyl ring.
Industrial Production Methods: Industrial production methods for this compound often utilize advanced halogenation techniques under controlled conditions to ensure high purity and yield. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the halogenation process .
化学反応の分析
Types of Reactions: (3-Bromo-2-fluoro-6-iodophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
科学的研究の応用
(3-Bromo-2-fluoro-6-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of advanced materials and polymers
作用機序
The mechanism of action of (3-Bromo-2-fluoro-6-iodophenyl)boronic acid involves its role as a boronic acid reagent in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of complex molecules. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring its aryl group to a palladium catalyst, which then couples with an electrophilic partner .
類似化合物との比較
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
- 3-Iodophenylboronic acid
- 4-Amino-3-fluorophenylboronic acid hydrochloride
Comparison: (3-Bromo-2-fluoro-6-iodophenyl)boronic acid is unique due to its specific combination of bromine, fluorine, and iodine substituents, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over molecular structure .
特性
分子式 |
C6H4BBrFIO2 |
|---|---|
分子量 |
344.71 g/mol |
IUPAC名 |
(3-bromo-2-fluoro-6-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BBrFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H |
InChIキー |
MAJOJVFETFZFTN-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1F)Br)I)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


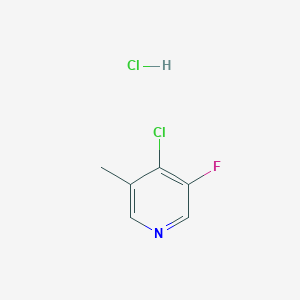
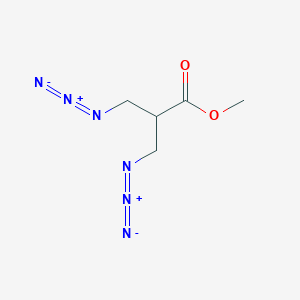
![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)

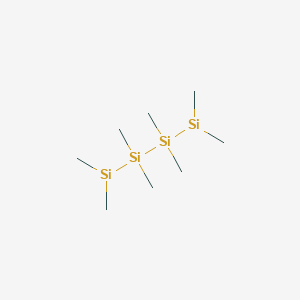
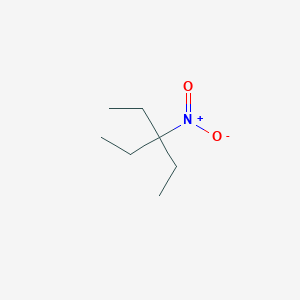
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)

